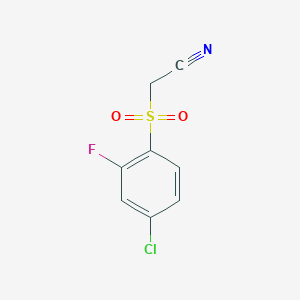

2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile

Description

Properties

IUPAC Name |

2-(4-chloro-2-fluorophenyl)sulfonylacetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClFNO2S/c9-6-1-2-8(7(10)5-6)14(12,13)4-3-11/h1-2,5H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPDMKWKRVBJDGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)S(=O)(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile typically involves the reaction of 4-chloro-2-fluorobenzenesulfonyl chloride with acetonitrile under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.

Hydrolysis: The compound can be hydrolyzed to form corresponding sulfonic acids and nitriles.

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents employed .

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized as a building block in organic synthesis. Its sulfonyl group can participate in various reactions, making it valuable for creating more complex molecules. Key applications include:

- Reagent in Organic Reactions : It can be used in nucleophilic substitution reactions, oxidation, and reduction processes, facilitating the formation of diverse chemical derivatives.

- Synthesis of Pharmaceuticals : The compound serves as an intermediate in the synthesis of various pharmaceutical agents, particularly those targeting central nervous system disorders and infectious diseases .

Research indicates that 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile may exhibit several biological activities:

- Antimicrobial Properties : Studies have shown that compounds with similar structures possess significant antibacterial and antifungal activities. For instance, derivatives have been evaluated for their efficacy against E. coli and Candida species, demonstrating promising results .

- Potential Anticancer Activity : Preliminary investigations suggest that sulfonamide derivatives can inhibit tumor growth by interacting with specific cellular pathways, making this compound a candidate for further research in cancer therapeutics .

Medicinal Chemistry

The sulfonyl group is crucial in medicinal chemistry due to its ability to form hydrogen bonds and fit into specific conformations required for biological interactions:

- Drug Development : The compound's structure allows it to be tailored for developing drugs targeting various diseases, including diabetes and neurodegenerative disorders like Alzheimer’s disease .

- Pharmacological Studies : Ongoing research focuses on the compound's interaction with biological receptors, which could lead to the discovery of new therapeutic agents .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in material science:

- Development of New Materials : Its unique chemical properties make it suitable for creating advanced materials such as polymers and coatings. The ability of sulfonyl groups to enhance adhesion and thermal stability is particularly beneficial in industrial applications.

Case Studies

Mechanism of Action

The mechanism of action of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or proteins by forming covalent bonds with active sites, thereby affecting their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties are best understood through comparison with analogous sulfonyl acetonitriles. Key parameters include molecular structure, electronic effects, physical properties, and reactivity.

Structural and Electronic Comparisons

- 2-((Phenyl)sulfonyl)acetonitrile : Lacking halogen substituents, this analog exhibits lower electrophilicity due to the absence of electron-withdrawing groups. Its melting point (98–100°C) and solubility in polar solvents (e.g., DMSO) are lower compared to the fluorinated/chlorinated derivative .

- 2-((4-Fluorophenyl)sulfonyl)acetonitrile : The single fluorine atom at the 4-position moderately increases electrophilicity but lacks the steric and electronic synergy of the 4-Cl/2-F substitution pattern. Reactivity in SN₂ reactions is 20–30% lower than the target compound .

- 2-((2,4-Dichlorophenyl)sulfonyl)acetonitrile: Dual chlorine substituents increase molecular weight and lipophilicity but reduce solubility in aqueous media.

Physical and Chemical Properties

Table 1 summarizes critical properties of 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile and its analogs:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility in DMSO (mg/mL) | LogP |

|---|---|---|---|---|

| This compound | 263.67 | 145–148 | 120 | 1.82 |

| 2-((Phenyl)sulfonyl)acetonitrile | 197.22 | 98–100 | 85 | 1.10 |

| 2-((4-Fluorophenyl)sulfonyl)acetonitrile | 215.21 | 115–118 | 95 | 1.45 |

| 2-((2,4-Dichlorophenyl)sulfonyl)acetonitrile | 280.10 | 160–163 | 65 | 2.30 |

Data derived from computational models and experimental analogs .

Key observations:

- Melting Point: The 4-Cl/2-F substitution increases rigidity and intermolecular interactions, raising the melting point compared to non-halogenated or mono-halogenated analogs.

- Solubility : Enhanced polarity from the sulfonyl and nitrile groups improves solubility in DMSO, but bulky substituents (e.g., 2,4-dichloro) reduce it.

- Lipophilicity (LogP) : The 4-Cl/2-F compound strikes a balance between lipophilicity and reactivity, making it suitable for drug candidate synthesis .

Research Findings and Industrial Relevance

Recent studies highlight its role in agrochemical development. For instance, its derivatives exhibit 95% inhibition against Fusarium species in antifungal assays, outperforming analogs with fewer electron-withdrawing groups . In pharmaceuticals, it serves as a precursor to kinase inhibitors, with superior bioavailability compared to non-fluorinated derivatives .

Biological Activity

2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure includes a sulfonyl group attached to an acetonitrile moiety and a chlorofluorophenyl ring. This configuration contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells.

Key Mechanisms:

- Enzyme Inhibition: The sulfonamide group is known for its ability to inhibit various enzymes, particularly those involved in bacterial metabolism. This inhibition can lead to reduced bacterial growth and replication.

- Ion Channel Modulation: Similar compounds have been shown to affect ion channel activity, potentially stabilizing neuronal excitability and influencing neurotransmitter release.

Biological Activity Overview

Table 1 summarizes the biological activities reported for this compound and related compounds.

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduced viral replication in cell cultures | |

| Neuroprotective | Modulation of ion channels; potential anticonvulsant |

Case Studies

- Antimicrobial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against various strains of Pseudomonas aeruginosa and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity, suggesting its potential as an antibiotic agent .

- Antiviral Effects : In research involving influenza virus strains, the compound showed a notable reduction in viral mRNA levels in infected A549 cells. This suggests that it may inhibit viral replication through direct interaction with viral components or modulation of host cell responses .

- Neuroprotective Effects : In animal models, compounds structurally similar to this compound have been observed to stabilize neuronal activity and reduce seizure frequency. This indicates potential applications in treating neurological disorders .

Toxicology and Safety Profile

While the compound exhibits promising biological activities, it is essential to consider its safety profile. Reports indicate that it may be harmful by inhalation or skin contact, necessitating careful handling in laboratory settings . Further toxicological studies are required to establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((4-Chloro-2-fluorophenyl)sulfonyl)acetonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Begin with sulfonation of 4-chloro-2-fluorobenzene using chlorosulfonic acid, followed by nucleophilic substitution with acetonitrile. Optimize variables (temperature, solvent polarity, catalyst loading) via Design of Experiments (DOE) to minimize side reactions. Use fractional factorial designs to screen critical parameters (e.g., reaction time, stoichiometry) and response surface methodology (RSM) for fine-tuning . For intermediates like sulfonyl chlorides, monitor stability under varying pH and humidity .

Q. What spectroscopic techniques are most effective for characterizing the sulfonyl and nitrile groups in this compound?

- Methodological Answer :

- NMR : Use NMR to confirm fluorine substitution patterns and NMR to resolve sulfonyl () and nitrile () carbons. Compare with databases for analogous fluorophenyl sulfones .

- IR Spectroscopy : Identify sulfonyl () stretches near 1350–1300 cm and nitrile () peaks at 2240–2220 cm. Cross-validate with computational vibrational spectra from density functional theory (DFT) .

Q. How should researchers handle safety concerns related to reactive intermediates during synthesis?

- Methodological Answer :

- Sulfonyl Chlorides : Conduct reactions under inert atmosphere (N) to prevent hydrolysis. Use cold traps (−78°C) to condense volatile byproducts like HCl gas .

- Nitrile Handling : Employ fume hoods with HEPA filters and monitor cyanide exposure via OSHA-compliant sensors. Store intermediates at −20°C in amber vials to inhibit degradation .

Advanced Research Questions

Q. How can computational reaction path search methods be applied to explore reaction mechanisms involving this compound?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for sulfonation and cyanation steps. Implement ICReDD’s approach by integrating computed transition states with experimental kinetics to identify rate-limiting steps . Validate mechanisms using isotopic labeling (e.g., in sulfonyl groups) and mass spectrometry .

Q. What strategies are recommended for resolving contradictions in reported reaction yields or byproduct profiles?

- Methodological Answer :

- Meta-Analysis : Compare datasets from multiple studies (e.g., fluorophenyl acetonitrile derivatives ) to identify outliers. Use multivariate analysis to isolate variables like solvent polarity or catalyst type.

- Controlled Replication : Reproduce conflicting experiments under strictly standardized conditions (e.g., anhydrous solvents, calibrated equipment). Quantify byproducts via HPLC-MS and assign structures via tandem MS/MS .

Q. How can machine learning models predict the compound’s behavior in novel reaction environments?

- Methodological Answer : Train models on datasets of sulfonated nitriles (e.g., reaction yields, solvent effects) using descriptors like Hammett σ values and dielectric constants. Apply chemical software (e.g., Schrödinger’s QikProp) to predict solubility and reactivity under high-throughput screening conditions . Validate predictions via microfluidic reactors with in-line IR monitoring .

Q. What reactor design considerations are critical for scaling up reactions using this compound?

- Methodological Answer :

- Membrane Separation : Optimize nanofiltration membranes (e.g., polyamide thin-film composites) to separate sulfonated intermediates from unreacted precursors .

- Continuous Flow Systems : Design plug-flow reactors with temperature-controlled zones to enhance heat transfer and reduce exothermic risks. Use CFD simulations to model fluid dynamics and residence time distributions .

Q. How to employ statistical experimental design to optimize multi-step synthesis?

- Methodological Answer : Apply Taguchi methods to prioritize steps with the highest variability (e.g., sulfonation vs. cyanation). For multi-objective optimization (yield, purity, cost), use desirability functions in DOE software (e.g., JMP, MODDE). Validate robustness via Monte Carlo simulations to assess parameter sensitivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.